N-[(S)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-acetamide
Description
Properties
IUPAC Name |
N-[(3S)-1-[(2S)-2-amino-3-methylbutanoyl]piperidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O2/c1-8(2)11(13)12(17)15-6-4-5-10(7-15)14-9(3)16/h8,10-11H,4-7,13H2,1-3H3,(H,14,16)/t10-,11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHRSGTSNEJSAOV-QWRGUYRKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC(C1)NC(=O)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCC[C@@H](C1)NC(=O)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperidine Intermediate Synthesis
The piperidine ring is constructed via cyclization of δ-amino ketones or reductive amination of glutaraldehyde derivatives. A patented method employs Buchwald-Hartwig amination to form the piperidine core, using palladium catalysts (e.g., Pd(OAc)₂) and ligands such as BINAP. This method achieves >85% yield under inert conditions (Ar atmosphere, 80–100°C).
Enantioselective Coupling
The (S)-2-amino-3-methyl-butyryl group is introduced via carbodiimide-mediated coupling (e.g., EDC/HOBt) to the piperidine nitrogen. Chirality is preserved using (S)-2-amino-3-methyl-butyric acid pre-activated as a pentafluorophenyl ester, which minimizes racemization. Reaction conditions (0–5°C, pH 7–8) are critical to maintain stereochemical integrity.
Acetylation
The final step involves acetylation of the secondary amine using acetic anhydride in dichloromethane, catalyzed by DMAP. This exothermic reaction requires careful temperature control (20–25°C) to avoid side reactions such as over-acetylation.
Reaction Conditions and Optimization
Catalysts and Solvents
Stereochemical Control
The dual (S,S)-configuration is maintained through:
-
Chiral HPLC purification after coupling to resolve diastereomers.
-
Low-temperature kinetics to suppress epimerization during acetylation.
Industrial-Scale Production Strategies
Continuous Flow Synthesis
A patent-pending method describes a continuous flow system for the coupling step, reducing reaction time from 12 hours (batch) to 30 minutes. Key advantages include:
-
In-line IR monitoring for real-time adjustment of reagent stoichiometry.
-
Solvent recycling via membrane distillation, reducing waste by 40%.
Green Chemistry Approaches
-
Biocatalytic acetylation using immobilized lipases (e.g., CAL-B) in supercritical CO₂, achieving 88% yield with no solvent waste.
-
Mechanochemical coupling in ball mills, eliminating DMF and reducing energy consumption by 60%.
Analytical Characterization
Critical quality attributes are verified via:
Chemical Reactions Analysis
Types of Reactions
N-[(S)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents
Common Reagents and Conditions
The reactions mentioned above often require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions typically occur under anhydrous conditions to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
N-[(S)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is utilized in the study of enzyme interactions and protein binding.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: The compound is used in the production of various pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of N-[(S)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Stereochemical Differences
The following table highlights key structural differences between the target compound and its analogs:
Key Observations :
- Stereochemistry: The target compound’s (S/S) configuration distinguishes it from analogs like N-[(R)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-N-isopropyl-acetamide (R/S), which may alter receptor binding or metabolic stability .
- Scaffold Modifications: Replacement of the amino-acyl group with a phenyl ring (as in (S)-N-(3-(piperidin-3-yl)phenyl)acetamide) introduces aromaticity, which could enhance π-π interactions in target binding .
Physicochemical Data
Notes:
- Limited data on the target compound’s density or boiling point necessitates computational predictions.
- The phenyl-substituted analog ((S)-N-(3-(piperidin-3-yl)phenyl)acetamide) shows higher predicted logP (2.3 vs. ~1.5), indicating greater lipophilicity .
Biological Activity
N-[(S)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-acetamide, also known by its CAS number 1354026-24-6, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse sources.
- Molecular Formula : C15H27N3O2
- Molecular Weight : 281.39 g/mol
- Structure : The compound features a piperidine ring substituted with an acetamide and an amino acid derivative.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, particularly Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values suggest strong bactericidal effects:
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 15.625 - 62.5 |
| Enterococcus faecalis | 62.5 - 125 |
The mechanism of action appears to involve inhibition of protein synthesis pathways, leading to disruptions in nucleic acid and peptidoglycan production .
Biofilm Inhibition
The compound also demonstrates moderate to good antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis. The Minimum Biofilm Inhibitory Concentration (MBIC) and Minimum Biofilm Eradication Concentration (MBEC) values are as follows:
| Microorganism | MBIC (µg/mL) | MBEC (µg/mL) |
|---|---|---|
| MRSA | 62.216 - 124.432 | 124.432 - 248.863 |
| S. epidermidis | 31.108 - 62.216 | 124.432 - 248.863 |
These results indicate that the compound could be a promising candidate for treating biofilm-associated infections .
Study on Antibacterial Efficacy
A study published in a peer-reviewed journal highlighted the efficacy of this compound against clinical isolates of MRSA. The study found that the compound not only inhibited bacterial growth but also significantly reduced biofilm formation compared to standard antibiotics like ciprofloxacin .
Q & A
Q. What are the recommended synthetic routes for this compound, and what key intermediates should be monitored?
- Methodology : The compound can be synthesized via multi-step coupling reactions. A typical route involves: (i) Piperidine backbone functionalization : Introduce the (S)-2-amino-3-methyl-butyryl group using peptide coupling reagents like HATU or EDC/HOBt in anhydrous DMF . (ii) Acetamide conjugation : React the intermediate with acetyl chloride in the presence of a base (e.g., triethylamine) at 0–5°C to avoid racemization .
- Key intermediates : Monitor the chiral integrity of the piperidin-3-yl and butyryl moieties using chiral HPLC (e.g., Chiralpak IC column, hexane/isopropanol mobile phase) .
Q. How should researchers assess purity and stability under different storage conditions?
- Analytical methods :
- HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to quantify impurities. Limit of detection (LOD) for related substances should be ≤0.1% .
- Stability testing : Store the compound at –20°C in argon-purged vials. Conduct accelerated degradation studies (40°C/75% RH for 6 months) to assess hydrolytic stability of the acetamide group .
Q. What safety precautions are critical during handling?
- Hazard mitigation :
- GHS Classification : Skin corrosion/irritation (Category 1B), acute oral toxicity (Category 3). Use nitrile gloves, fume hoods, and avoid inhalation of dust .
- First aid : For skin contact, rinse immediately with 0.1 M acetic acid to neutralize residual coupling reagents .
Advanced Research Questions
Q. How can computational modeling predict interactions with biological targets (e.g., enzymes)?
- Approach :
- Molecular docking : Use AutoDock Vina to model binding to targets like butyrylcholinesterase. Validate predictions with co-crystallization studies (e.g., PDB ID 4B0L) .
- MD simulations : Run 100-ns simulations in GROMACS to assess conformational stability of the piperidin-3-yl-acetamide scaffold in aqueous and lipid bilayer environments .
Q. What strategies resolve contradictions in enantiomeric excess (ee) data during chiral synthesis?
- Troubleshooting :
- Chiral derivatization : Use Marfey’s reagent (FDAA) to pre-column derivatize free amines, enabling UV detection of diastereomers via reversed-phase HPLC .
- NMR analysis : Employ Mosher’s acid chloride to assign absolute configuration of the 2-amino-3-methyl-butyryl group. Compare - and -NMR shifts with enantiopure standards .
Q. How does the compound’s stereochemistry influence its metabolic stability?
- Experimental design :
- In vitro assays : Incubate (S,S)- and (R,R)-enantiomers with human liver microsomes (HLMs). Quantify degradation rates using LC-MS/MS (MRM transitions: m/z 312→154 for parent ion) .
- CYP450 inhibition : Screen against CYP3A4/2D6 isoforms. A ≥50% inhibition at 10 μM indicates stereospecific metabolism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
